molecular formula C13H13ClN2O3 B2542785 (Z)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enamide CAS No. 444599-34-2

(Z)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enamide

Cat. No.: B2542785
CAS No.: 444599-34-2
M. Wt: 280.71
InChI Key: UJNYYDCPYUCSOQ-UHFFFAOYSA-N
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Description

(Z)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enamide is an organic compound with a complex structure, characterized by the presence of a chloro, ethoxy, and methoxy substituent on a phenyl ring, along with a cyanopropenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the substituted phenyl ring, followed by the introduction of the cyanopropenamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry (Z-configuration) is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including reagent concentrations, reaction time, and purification techniques, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different amide derivatives.

    Substitution: Halogen atoms like chlorine can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide
  • (Z)-3-(3-chloro-4-ethoxyphenyl)-2-cyanoprop-2-enamide
  • (Z)-3-(3-chloro-4-ethoxy-5-methylphenyl)-2-cyanoprop-2-enamide

Uniqueness

The uniqueness of (Z)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enamide lies in its specific substituents, which confer distinct chemical and physical properties

Properties

IUPAC Name

(Z)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-3-19-12-10(14)5-8(6-11(12)18-2)4-9(7-15)13(16)17/h4-6H,3H2,1-2H3,(H2,16,17)/b9-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNYYDCPYUCSOQ-WTKPLQERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=C(C#N)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Cl)/C=C(/C#N)\C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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